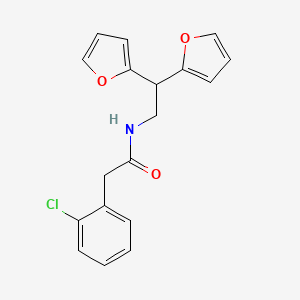

![molecular formula C10H10Cl3N3 B2559208 1-[(2,3-dichlorophenyl)methyl]-1H-pyrazol-5-amine hydrochloride CAS No. 1052546-74-3](/img/structure/B2559208.png)

1-[(2,3-dichlorophenyl)methyl]-1H-pyrazol-5-amine hydrochloride

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

The compound “1-[(2,3-dichlorophenyl)methyl]-1H-pyrazol-5-amine hydrochloride” is a chemical compound with the molecular weight of 278.57 . The IUPAC name for this compound is 1-(2,3-dichlorobenzyl)-1H-pyrazol-5-ylamine hydrochloride .

Synthesis Analysis

The synthesis of similar compounds involves cyclization reactions . For instance, the synthesis of 1-(2,3-dichlorophenyl)piperazine hydrochloride involves a cyclization reaction using 2,3-dichloroaniline as a raw material with bis(2-chloroethyl) amine hydrochloride . The reaction temperature is maintained between 120-220°C . After the reaction, the reaction liquid is treated with an after-treatment solvent to obtain a coarse product, which is then refined to obtain a product with the required purity .Molecular Structure Analysis

The InChI code for this compound is 1S/C10H9Cl2N3.ClH/c11-8-3-1-2-7(10(8)12)6-15-9(13)4-5-14-15;/h1-5H,6,13H2;1H . This code provides a unique identifier for the compound and can be used to generate its molecular structure.Physical And Chemical Properties Analysis

The compound “1-[(2,3-dichlorophenyl)methyl]-1H-pyrazol-5-amine hydrochloride” is a powder that is stored at room temperature .Wissenschaftliche Forschungsanwendungen

Medicinal Chemistry: Synthesis of Psychotropic Drugs

This compound is a key intermediate in the synthesis of Aripiprazole , an antipsychotic medication used in the treatment of schizophrenia and bipolar disorder . The preparation method involves cyclization reactions and has been optimized for high yield and purity, which is crucial for the pharmaceutical industry.

Material Science: Advanced Research Applications

In material science, this chemical serves as a precursor in the synthesis of various compounds. Its detailed molecular information, including NMR, HPLC, LC-MS, and UPLC data, suggests its potential use in creating new materials with specific properties .

Environmental Science: Analytical Studies

The compound’s physical properties, such as melting and boiling points, density, and molecular weight, are essential for environmental analytical studies. It can be used to understand the environmental fate of similar compounds and their potential impact .

Biochemistry: Enzyme Inhibition Studies

In biochemistry, the compound could be used to study enzyme interactions due to its structural specificity. It may act as an inhibitor or modulator for certain biochemical pathways, providing insights into enzyme functions and mechanisms .

Pharmacology: Drug Metabolism and Pharmacokinetics

“1-[(2,3-dichlorophenyl)methyl]-1H-pyrazol-5-amine hydrochloride” could be significant in pharmacological studies related to drug metabolism and pharmacokinetics. It may help in understanding the metabolic pathways of related drugs and their metabolites .

Safety and Hazards

Wirkmechanismus

Target of Action

It is known that pyrazole-bearing compounds, such as 1-[(2,3-dichlorophenyl)methyl]-1h-pyrazol-5-amine hydrochloride, have diverse pharmacological effects, including potent antileishmanial and antimalarial activities .

Mode of Action

It is suggested that these compounds may interact with the biological targets in a way that inhibits the growth of leishmania aethiopica and plasmodium berghei, the parasites responsible for leishmaniasis and malaria, respectively .

Biochemical Pathways

Given its antileishmanial and antimalarial activities, it can be inferred that this compound may interfere with the life cycle of the parasites, thereby inhibiting their growth and proliferation .

Result of Action

Given its antileishmanial and antimalarial activities, it can be inferred that this compound may cause cellular damage or death to the parasites, thereby inhibiting their growth and proliferation .

Eigenschaften

IUPAC Name |

2-[(2,3-dichlorophenyl)methyl]pyrazol-3-amine;hydrochloride |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H9Cl2N3.ClH/c11-8-3-1-2-7(10(8)12)6-15-9(13)4-5-14-15;/h1-5H,6,13H2;1H |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DRPMXLLCBVDAEI-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=C(C(=C1)Cl)Cl)CN2C(=CC=N2)N.Cl |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H10Cl3N3 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

278.6 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

1-[(2,3-dichlorophenyl)methyl]-1H-pyrazol-5-amine hydrochloride | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![N-Tert-butyl-4-[4-(trifluoromethyl)pyrimidin-2-yl]oxypiperidine-1-carboxamide](/img/structure/B2559125.png)

![N-[4-[3-(Trifluoromethyl)phenyl]oxan-4-yl]oxirane-2-carboxamide](/img/structure/B2559127.png)

![[(2R,3S,4R,5R,6S)-6-[[(2S,3S,4S,5R,6S)-3,4-Dihydroxy-6-(hydroxymethyl)-5-[(2R,3S,4S,5S,6R)-3,4,5-trihydroxy-6-methyloxan-2-yl]oxyoxan-2-yl]oxymethyl]-3,4,5-trihydroxyoxan-2-yl] (1S,4aS,6aS,6bS,9S,10S,11S,12aS)-10,11-dihydroxy-9-(hydroxymethyl)-1,2,6a,6b,9,12a-hexamethyl-4,5,6,6a,7,8,8a,10,11,12,13,14,14a,14b-tetradecahydro-1H-picene-4a-carboxylate](/img/structure/B2559128.png)

![5-amino-N-(4-chlorophenyl)-1-{[5-methyl-2-(3-methylphenyl)-1,3-oxazol-4-yl]methyl}-1H-1,2,3-triazole-4-carboxamide](/img/structure/B2559130.png)

![[3-(3-Methylimidazol-4-yl)piperidin-1-yl]-quinoxalin-2-ylmethanone;dihydrochloride](/img/structure/B2559132.png)

![1-(1-Phenyl-2-azabicyclo[2.1.1]hexan-2-yl)ethanone](/img/structure/B2559133.png)

![N-(sec-butyl)-2-((3-cyclopropyl-4-oxo-7-phenyl-4,5-dihydro-3H-pyrrolo[3,2-d]pyrimidin-2-yl)thio)acetamide](/img/structure/B2559135.png)

![3-(benzo[d][1,3]dioxol-5-yloxy)-N-(cyclohexylmethyl)propane-1-sulfonamide](/img/structure/B2559136.png)

![N-(2-ethyl-6-methylphenyl)-2-(7-oxo-2-thiomorpholinothiazolo[4,5-d]pyrimidin-6(7H)-yl)acetamide](/img/structure/B2559137.png)

![1-[3-Hydroxy-3-(4-methylphenyl)pyrrolidin-1-yl]prop-2-en-1-one](/img/structure/B2559141.png)

![N-[1-(cyclopropanecarbonyl)-3,4-dihydro-2H-quinolin-6-yl]propanamide](/img/structure/B2559146.png)